molecular formula C15H17N3 B1281645 1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile CAS No. 86945-27-9

1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile

Cat. No.: B1281645
CAS No.: 86945-27-9
M. Wt: 239.32 g/mol
InChI Key: NSYOUQLPFSKISU-UHFFFAOYSA-N
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Description

1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile is a piperidine derivative characterized by a benzyl group at the 1-position and a cyanomethyl substituent at the 4-position of the piperidine ring. The cyanomethyl group confers unique electronic and steric properties, distinguishing it from analogues with aromatic or aliphatic amino substituents.

Properties

IUPAC Name

1-benzyl-4-(cyanomethyl)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3/c16-9-6-15(13-17)7-10-18(11-8-15)12-14-4-2-1-3-5-14/h1-5H,6-8,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYOUQLPFSKISU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CC#N)C#N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90511392
Record name 1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86945-27-9
Record name 1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile can be synthesized through several synthetic routes. One common method involves the reaction of 1-benzylpiperidine with cyanomethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Another approach involves the use of 4-cyanomethylpiperidine as a starting material, which is then benzylated using benzyl chloride in the presence of a base. This reaction can also be conducted in an aprotic solvent under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The choice of solvents, reagents, and reaction parameters is crucial to ensure consistent quality and cost-effectiveness in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyanomethyl positions, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as amines or alcohols.

    Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Development

This compound is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. Its structural properties allow it to enhance drug efficacy and specificity.

  • Therapeutic Uses : The compound has been investigated for its potential in treating conditions such as anxiety, depression, and other neurological disorders. It serves as a precursor for compounds that modulate neurotransmitter systems, which are critical in mental health treatments.
Compound Target Condition Mechanism of Action
1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrileNeurological DisordersModulation of neurotransmitter systems

Neurotransmitter Research

Research involving this compound contributes to understanding neurotransmitter systems. Studies have shown that it can influence various neurotransmitter pathways, providing insights into potential therapeutic targets for mental health conditions.

  • Case Study : A study demonstrated that derivatives of this compound could inhibit apomorphine-induced vomiting in animal models, indicating its potential effects on dopamine pathways .

The unique chemical properties of this compound make it suitable for developing advanced materials. Its applications include:

  • Polymers and Coatings : The compound's structure allows it to be incorporated into polymer matrices, enhancing the performance characteristics of coatings used in various industrial applications.

Biological Studies

Researchers utilize this compound to explore its biological activity, contributing to the discovery of new therapeutic agents. Its interaction with biological systems is under investigation to understand better its potential effects on cellular processes.

  • Biological Activity : Studies have indicated that derivatives can exhibit significant biological activity, making them candidates for further pharmacological evaluation.
Study Focus Biological Activity Potential Applications
Cellular Interaction StudiesAntiproliferative effectsCancer therapy development

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile depends on its specific interactions with molecular targets. It may act by binding to receptors or enzymes, modulating their activity, and influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its application and the specific biological system being studied.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features, molecular formulas, and physicochemical properties of 1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile with its analogues:

Compound Name Substituent at 4-Position Molecular Formula Molar Mass (g/mol) LogP (Predicted/Reported) Key Physical Properties
This compound Cyanomethyl (-CH$_2$CN) C${15}$H${16}$N$_4$ 252.32 ~1.2 (estimated) Discontinued; no reported data
1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile Phenylamino (-NHPh) C${19}$H${20}$N$_4$ 304.39 ~2.5 Yellow foam; 98% synthesis yield
1-Benzyl-4-(2-chlorophenylamino)piperidine-4-carbonitrile 2-Chlorophenylamino C${19}$H${19}$ClN$_4$ 338.84 ~3.0 M.p.: Not reported; ChemSpider ID: 2286868
1-Benzyl-4-(methylamino)piperidine-4-carbonitrile Methylamino (-NHCH$_3$) C${14}$H${19}$N$_3$ 229.32 1.65 Analyzable via RP-HPLC; CAS 953-79-7
1-Benzyl-4-(cyclohexylamino)piperidine-4-carbonitrile Cyclohexylamino C${19}$H${27}$N$_3$ 297.44 ~2.8 M.p.: 82–83°C; B.p.: 446.9°C (predicted)

Key Observations:

  • In contrast, bulky groups like cyclohexylamino increase lipophilicity (LogP ~2.8) .
  • Molecular Weight: Analogues with aromatic substituents (e.g., phenylamino, chlorophenylamino) exhibit higher molar masses (~300–340 g/mol) compared to the cyanomethyl derivative (252.32 g/mol).

Reactivity Trends :

  • Aromatic amino derivatives (e.g., phenylamino) participate in hydrogen bonding due to -NH groups, influencing receptor binding .
  • Cyanomethyl groups may engage in dipolar interactions or serve as intermediates for further functionalization (e.g., hydrolysis to carboxylic acids).

Biological Activity

1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile is a piperidine derivative with significant potential in medicinal chemistry due to its unique structural features, including a benzyl group, a cyanomethyl group, and a carbonitrile group. This compound has garnered attention for its biological activities and applications in drug development. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C15H17N3. Its synthesis typically involves the reaction of 1-benzylpiperidine with cyanomethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under elevated temperatures.

Synthetic Routes

  • Route 1 : Reaction of 1-benzylpiperidine with cyanomethyl chloride.
  • Route 2 : Benzylation of 4-cyanomethylpiperidine using benzyl chloride.

These methods yield the target compound efficiently and provide avenues for further functionalization.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its interaction with biological targets and potential therapeutic effects.

The compound's mechanism of action involves binding to specific receptors or enzymes, modulating their activity, and influencing various biochemical pathways. The exact molecular targets can vary depending on the biological context .

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties, although specific mechanisms remain to be elucidated .
  • Cytotoxic Effects : In vitro studies have shown that it can induce cytotoxicity in certain cancer cell lines, suggesting potential as an anticancer agent .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways, such as cathepsin S, which is implicated in cancer progression .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

StudyFindings
Demonstrated synthesis routes and potential applications in drug development.
Investigated antibacterial properties against various bacterial strains.
Reported cytotoxic effects on cancer cell lines, supporting further exploration in oncology.
Evaluated enzyme inhibition capabilities, indicating a role in therapeutic targeting.

Comparison with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructureNotable Activities
1-BenzylpiperidineLacks cyanomethyl and carbonitrile groupsLimited biological activity
4-CyanomethylpiperidineLacks benzyl groupModerate activity against certain pathogens
1-Benzyl-4-(hydroxymethyl)piperidineSimilar structure without nitrileLower potency in cytotoxic assays

Q & A

Q. How to reconcile divergent toxicity profiles reported in early studies?

  • Methodological Answer : Variations in purity (e.g., residual solvents or unreacted benzyl chloride) may skew toxicity data. Conduct rigorous purification (>99% HPLC purity) and use standardized assays (e.g., OECD 423 for acute toxicity). Cross-validate results with independent labs, as done for structurally related aromatic amines .

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